molecular formula C20H16ClN3O5 B10909674 2-(4-chloro-2-methylphenoxy)-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

2-(4-chloro-2-methylphenoxy)-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide

Cat. No.: B10909674
M. Wt: 413.8 g/mol
InChI Key: DADGSZWYBPJUTG-SSDVNMTOSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide is a complex organic compound with a molecular formula of C18H14ClN3O4 This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a nitrophenyl group, and a furylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-chloro-2-methylphenoxy)acetohydrazide. The final step involves the condensation of this intermediate with 5-(2-nitrophenyl)-2-furaldehyde under acidic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer effects may result from the induction of apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide is unique due to its combination of a chlorinated phenoxy group, a nitrophenyl group, and a furylmethylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H16ClN3O5

Molecular Weight

413.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H16ClN3O5/c1-13-10-14(21)6-8-18(13)28-12-20(25)23-22-11-15-7-9-19(29-15)16-4-2-3-5-17(16)24(26)27/h2-11H,12H2,1H3,(H,23,25)/b22-11+

InChI Key

DADGSZWYBPJUTG-SSDVNMTOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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